5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dichlorophenyl group, a 4-methylpiperidinyl moiety, and a hydroxyl group at position 4. The structural complexity arises from the fusion of thiazole and triazole rings, which are further functionalized with electron-withdrawing (dichlorophenyl) and lipophilic (4-methylpiperidinyl) groups. Such modifications are designed to enhance pharmacological properties, including target binding affinity and metabolic stability .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4OS/c1-10-5-7-23(8-6-10)15(12-3-4-13(19)14(20)9-12)16-17(25)24-18(26-16)21-11(2)22-24/h3-4,9-10,15,25H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADZDUKJEDHMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target mitogen-activated protein kinase 10 .
Biochemical Pathways
Similar compounds have been found to act as neuroprotectants and prevent neuronal cell death induced by the pi3-kinase pathway .
Result of Action
Similar compounds have been found to act as neuroprotectants and prevent neuronal cell death .
Biological Activity
5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the field of oncology and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C18H20Cl2N4OS
- Molecular Weight : 411.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : It potentially interacts with various receptors that play a role in cancer cell signaling.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
- In Vitro Cytotoxicity : The compound demonstrated significant cytotoxic effects on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
- MCF-7 cells: IC50 = 0.28 µg/mL
- HepG2 cells: IC50 = 9.6 µM
These findings suggest that the compound can effectively inhibit cancer cell growth through mechanisms such as inducing cell cycle arrest at the G2/M phase .
Antifungal Activity
In addition to its anticancer properties, the compound has shown promising antifungal activity:
- In Vitro Antifungal Assays : The compound was tested against several fungal strains, demonstrating significant inhibitory effects:
- Aspergillus flavus
- Aspergillus niger
- Mucor species
The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole scaffold could enhance antifungal potency .
Study on Structure-Activity Relationships
A detailed study investigated various derivatives of thiazole-based compounds. The results indicated that substituents on the piperidine ring significantly influenced the biological activity, with certain modifications leading to enhanced anticancer effects .
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.28 | Anticancer |
| Compound B | 9.6 | Anticancer |
| Compound C | Varies | Antifungal |
This table summarizes the comparative efficacy of different derivatives against cancer cell lines.
Scientific Research Applications
The compound has shown promise in several areas of biological research:
- Anti-inflammatory Effects : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit anti-inflammatory properties. Studies have demonstrated that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Anticancer Properties : The unique structure of the thiazolo[3,2-b][1,2,4]triazole core allows for interactions with specific molecular targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit kinases or phosphatases that are crucial for cancer cell survival and proliferation .
- Analgesic Activity : Some studies have reported analgesic effects associated with thiazolo[3,2-b][1,2,4]triazole derivatives. This suggests potential applications in pain management therapies .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a drug candidate:
- Lipophilicity : Studies on lipophilicity reveal that compounds in this class exhibit favorable absorption and distribution characteristics. The balance between hydrophilicity and lipophilicity is essential for ensuring effective bioavailability .
- ADME Parameters : The absorption, distribution, metabolism, and excretion (ADME) parameters have been evaluated using computational models. These studies indicate that the compound could have a favorable pharmacokinetic profile suitable for further development as a therapeutic agent .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Anti-inflammatory Activity : A study published in Pharmaceutical Research investigated various thiazolo derivatives' anti-inflammatory effects using animal models. Results indicated significant reductions in inflammatory markers upon administration of the compound .
- Anticancer Efficacy Study : Research published in Cancer Letters demonstrated that this compound inhibited specific cancer cell lines' growth and induced apoptosis through targeted enzyme inhibition .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The hydroxyl group at position 6 is a key reactive site. It can undergo typical alcohol reactions:
Mechanistic Insight :
Esterification proceeds via nucleophilic acyl substitution, while oxidation involves dehydrogenation via radical intermediates under visible-light irradiation .
Triazole and Thiazole Ring Reactivity
The fused triazole-thiazole system exhibits electrophilic and nucleophilic reactivity:
Key Observation :
Electrophilic substitutions occur preferentially at electron-rich positions of the thiazole ring , while alkylation targets the triazole nitrogen .
Piperidine Nitrogen Reactivity
The 4-methylpiperidinyl group undergoes substitution or quaternization:
Mechanistic Insight :
Quaternization proceeds via SN2 attack on the tertiary amine, while urea formation involves nucleophilic addition to isocyanates .
3,4-Dichlorophenyl Reactivity
The dichlorophenyl group participates in cross-coupling reactions:
Limitation :
Electron-withdrawing chlorine substituents reduce electrophilicity, necessitating harsh conditions .
Radical-Mediated Reactions
Visible-light irradiation promotes radical pathways:
Mechanism :
Radical initiators like NBS generate bromine radicals, enabling regioselective C-H bond activation .
Stability Under Acidic/Basic Conditions
| Condition | Effect | Reference |
|---|---|---|
| Acidic (pH < 3) | Hydroxyl group protonation; triazole ring remains stable | |
| Basic (pH > 10) | Deprotonation of hydroxyl group; possible ring-opening at high temperatures |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity and electron-withdrawing effects compared to 4-chlorophenyl (5f) or methoxyphenyl (). This may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic Moieties: Piperidinyl (target compound) vs. Piperazinyl groups often improve solubility but may alter target selectivity .
Pharmacological and Physicochemical Properties
Antifungal and Enzyme Inhibition
Compounds with triazole-thiazole hybrids, such as those in , exhibit antifungal activity via 14-α-demethylase inhibition. The target compound’s dichlorophenyl group may enhance binding to fungal cytochrome P450 enzymes, analogous to diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) in pesticide applications .
Antibacterial Activity
Analog 6a (1,3,4-oxadiazole derivative) demonstrated antibacterial efficacy with MIC values of 8 µg/mL against S. aureus. The target compound’s thiazolo-triazole core may offer broader-spectrum activity due to increased rigidity and heteroatom density .
ADME Profiles
Piperidine/piperazine-containing analogs (e.g., ) typically show improved blood-brain barrier penetration compared to furan or isoxazole derivatives (5g, 5h). However, the 3,4-dichlorophenyl group in the target compound may increase plasma protein binding, reducing free drug availability .
Q & A
Q. What are the optimal synthetic routes for preparing 5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclocondensation of thiazole and triazole precursors. For example:
Step 1 : React 3,4-dichlorophenylmagnesium bromide with 4-methylpiperidine to form the central carbon framework via nucleophilic addition .
Step 2 : Introduce the thiazolo-triazole core using a cyclization reaction under reflux with ethanol or DMF as solvents (similar to methods in and ).
Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% purity threshold).
Key Challenges: Minimize byproducts from competing nucleophilic sites; optimize reaction time and temperature for yield improvement (typical yields: 20-40%).
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 3,4-dichlorophenyl group shows aromatic protons at δ 7.2–7.8 ppm, while the 4-methylpiperidine moiety exhibits methyl protons at δ 1.2–1.5 ppm.
- IR Spectroscopy : Confirm hydroxyl (-OH) stretch at ~3200 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂Cl₂N₄OS: 487.09; observed: 487.12).
Q. What preliminary assays are recommended for assessing bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and C. albicans with zones of inhibition compared to standard drugs (e.g., fluconazole).
- Enzyme Inhibition : Test against fungal 14-α-demethylase (CYP51) using lanosterol as a substrate, monitoring ergosterol synthesis via GC-MS.
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to CYP51 (PDB: 3LD6). Key interactions include hydrogen bonding with the hydroxyl group and hydrophobic contacts with the dichlorophenyl moiety.
- ADME Prediction : SwissADME predicts moderate lipophilicity (LogP ~3.5) and blood-brain barrier penetration, suggesting CNS activity potential.
Example Data:
| Parameter | Predicted Value |
|---|---|
| LogP | 3.5 |
| H-bond acceptors | 6 |
| Bioavailability | 55% |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Tautomerism Analysis : For thiazolo-triazole systems, use variable-temperature NMR to identify dominant tautomeric forms (e.g., thione vs. thiol).
- X-ray Crystallography : Resolve ambiguity in substituent positioning (e.g., methyl group on thiazole vs. triazole).
Q. What strategies optimize regioselectivity in cyclization reactions for analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
